4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine
Overview
Description
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is a heterocyclic compound that features both piperazine and pyrrolidine rings attached to a pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine typically involves the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a suitable diketone and a guanidine derivative.
Substitution Reactions: The pyrimidine core is then subjected to nucleophilic substitution reactions to introduce the piperazine and pyrrolidine groups. This can be achieved using 3-methylpiperazine and pyrrolidine in the presence of a suitable base and solvent.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine or pyrrolidine groups can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives of the piperazine and pyrrolidine groups.
Reduction: Reduced derivatives with hydrogenated piperazine and pyrrolidine rings.
Substitution: New compounds with different substituents replacing the piperazine or pyrrolidine groups.
Scientific Research Applications
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Biology: It is employed in chemical biology to probe cellular pathways and mechanisms.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and thereby exerting its biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Methylpiperazin-1-yl)-6-(morpholin-1-yl)pyrimidine
- 4-(3-Methylpiperazin-1-yl)-6-(piperidin-1-yl)pyrimidine
- 4-(3-Methylpiperazin-1-yl)-6-(azepan-1-yl)pyrimidine
Uniqueness
4-(3-Methylpiperazin-1-yl)-6-(pyrrolidin-1-yl)pyrimidine is unique due to the specific combination of piperazine and pyrrolidine rings attached to the pyrimidine core. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various applications in medicinal and chemical research.
Properties
IUPAC Name |
4-(3-methylpiperazin-1-yl)-6-pyrrolidin-1-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5/c1-11-9-18(7-4-14-11)13-8-12(15-10-16-13)17-5-2-3-6-17/h8,10-11,14H,2-7,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVTSHCXXNAFOPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=NC(=C2)N3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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